Arsenic(III) oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

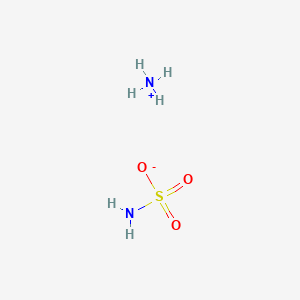

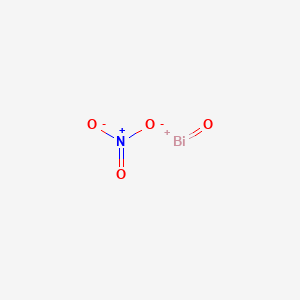

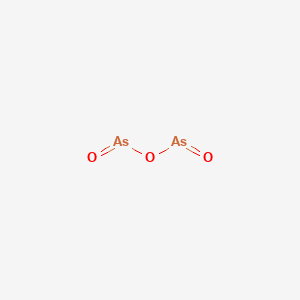

Arsenic(III) oxide, also known as arsenic trioxide, arsenous acid anhydride, arsenous acid, arsenic sesquioxide, and white arsenic, is an inorganic compound with the chemical formula As₂O₃. It is a highly toxic substance that has been used historically as a pesticide and in various industrial applications. This compound is a white, crystalline powder that is soluble in water and forms arsenous acid in aqueous solutions .

Mecanismo De Acción

Target of Action

Arsenic(III) oxide, also known as arsenic trioxide, primarily targets the enzyme thioredoxin reductase . This enzyme plays a crucial role in maintaining the redox balance within cells, and its inhibition can lead to cell death . Arsenic trioxide also targets the promyelocytic leukemia (PML) gene, which is prone to fusion with the retinoic acid receptor α (RARα) gene, resulting in acute promyelocytic leukemia (APL) .

Mode of Action

Arsenic trioxide interacts with its targets, leading to significant changes within the cell. It is suspected that arsenic trioxide induces cancer cells to undergo apoptosis , a form of programmed cell death . This is achieved through the inhibition of thioredoxin reductase, disrupting the redox balance within the cell . In the case of APL, arsenic trioxide targets the PML-RARα fusion protein, leading to its degradation .

Biochemical Pathways

Arsenic trioxide affects several biochemical pathways. It is involved in the redox metabolism of cells through its inhibition of thioredoxin reductase . This disruption of redox balance can lead to cell death. In the context of APL, arsenic trioxide targets the PML-RARα fusion protein, affecting the pathways involved in cell proliferation and differentiation .

Pharmacokinetics

Arsenic trioxide exhibits a protein binding of 75% and is excreted through the urine . Rapid renal clearance and dose-associated side effects have been observed, which can limit its use . These limitations can be addressed by synthesizing biocompatible nanoparticles of arsenic trioxide .

Result of Action

The primary result of arsenic trioxide’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of these cells and can result in remission in cases of APL . It’s worth noting that arsenic trioxide can also cause adverse effects, including vomiting, diarrhea, swelling, shortness of breath, and headaches .

Action Environment

The action of arsenic trioxide can be influenced by environmental factors. In anoxic/reducing conditions, As (III) is thermodynamically stable, whereas As (V) is stable under more aerobic conditions . The bioavailability of arsenic species is greatly influenced by the microbial redox metabolism of carbon, iron, nitrogen, and sulfur . Furthermore, arsenic trioxide can react with other elements in the environment, such as sulfur and selenium .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Arsenic(III) oxide can be synthesized through the oxidation of arsenic or arsenic-containing minerals such as arsenopyrite (FeAsS). The process involves roasting the mineral in the presence of oxygen, which results in the formation of this compound and sulfur dioxide: [ 2FeAsS + 5O₂ \rightarrow Fe₂O₃ + 2As₂O₃ + 2SO₂ ]

Industrial Production Methods: Industrial production of this compound typically involves the roasting of arsenic-containing ores. The process includes several stages:

Roasting: The ore is heated in the presence of oxygen to produce this compound and sulfur dioxide.

Purification: The gaseous this compound is then condensed and purified to remove impurities.

Sublimation: The purified this compound is further refined through sublimation to achieve high purity

Análisis De Reacciones Químicas

Types of Reactions: Arsenic(III) oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: When heated in the presence of oxygen, this compound is oxidized to arsenic(V) oxide: [ 4As₂O₃ + 3O₂ \rightarrow 2As₂O₅ ]

Reduction: this compound can be reduced to elemental arsenic using reducing agents such as carbon or hydrogen: [ As₂O₃ + 3C \rightarrow 2As + 3CO ]

Substitution: this compound reacts with hydrochloric acid to form arsenic trichloride: [ As₂O₃ + 6HCl \rightarrow 2AsCl₃ + 3H₂O ]

Common Reagents and Conditions:

Oxidizing agents: Oxygen, nitric acid.

Reducing agents: Carbon, hydrogen.

Acids: Hydrochloric acid, sulfuric acid.

Major Products:

Oxidation: Arsenic(V) oxide.

Reduction: Elemental arsenic.

Substitution: Arsenic trichloride .

Aplicaciones Científicas De Investigación

Arsenic(III) oxide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a reagent in various chemical reactions and synthesis processes.

Biology:

- Studied for its effects on cellular processes and its potential use in biological research.

Medicine:

- This compound is used as a chemotherapeutic agent for treating acute promyelocytic leukemia. It induces apoptosis in cancer cells and has shown efficacy in treating other types of leukemia and solid tumors .

Industry:

- Utilized in the production of glass and ceramics.

- Employed in the manufacturing of wood preservatives and pesticides .

Comparación Con Compuestos Similares

Arsenic(III) oxide can be compared with other arsenic compounds such as arsenic(V) oxide, arsenic trichloride, and arsine gas.

Arsenic(V) oxide (As₂O₅):

- Higher oxidation state (+5) compared to this compound (+3).

- Stronger oxidizing agent.

- Used in the production of arsenates and as a drying agent.

Arsenic trichloride (AsCl₃):

- Formed by the reaction of this compound with hydrochloric acid.

- Used as a reagent in organic synthesis.

Arsine gas (AsH₃):

- Highly toxic and flammable gas.

- Used in the semiconductor industry.

Uniqueness of this compound:

- Widely used in medical applications for treating leukemia.

- Versatile reagent in chemical synthesis.

- Significant industrial applications .

Propiedades

InChI |

InChI=1S/As2O3/c3-1-5-2-4 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWTVSLWAPBBKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

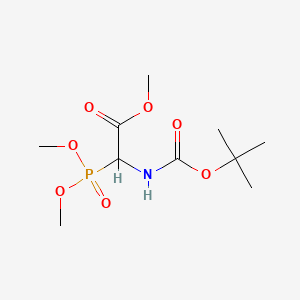

O=[As]O[As]=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.841 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanism of action of Arsenic Trioxide is not completely understood. Arsenic trioxide causes morphological changes and DNA fragmentation characteristic of apoptosis in NB4 human promyelocytic leukemia cells in vitro. Arsenic trioxide also causes damage or degradation of the fusion protein PML/RAR-alpha. It is suspected that arsenic trioxide induces cancer cells to undergo apoptosis. |

Source

|

| Record name | Arsenic trioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1327-53-3 |

Source

|

| Record name | Arsenic trioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7798046.png)

![(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B7798049.png)